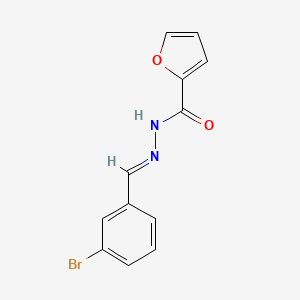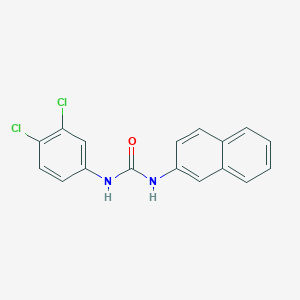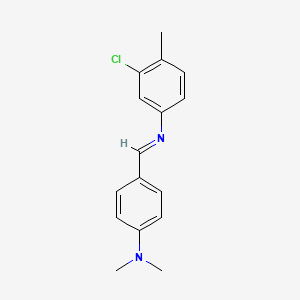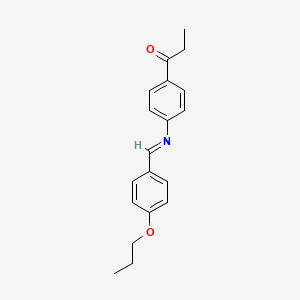
N'-(3-Bromobenzylidene)-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-Bromobenzylidene)-2-furohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromobenzylidene group attached to a furohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-(3-Bromobenzylidene)-2-furohydrazide can be synthesized through the condensation reaction between 3-bromobenzaldehyde and 2-furohydrazide. The reaction typically takes place in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(3-Bromobenzylidene)-2-furohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-Bromobenzylidene)-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furohydrazide moiety.
Reduction: Aminated derivatives of the compound.
Substitution: Substituted benzylidene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N’-(3-Bromobenzylidene)-2-furohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Research suggests it may have anti-cancer properties by inducing apoptosis in cancer cells.
Industry: It can be used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
Mecanismo De Acción
The exact mechanism of action of N’-(3-Bromobenzylidene)-2-furohydrazide is not fully understood. it is believed to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell survival pathways. Additionally, the compound can bind to metal ions, leading to changes in fluorescence intensity, which can be used for sensing applications.
Comparación Con Compuestos Similares
Similar Compounds
N’-(3-Bromobenzylidene)nonanohydrazide: Known for its anti-cancer properties and use as a fluorescent probe.
N’-(3-Bromobenzylidene)-4-chlorobenzenesulfonohydrazide:
Uniqueness
N’-(3-Bromobenzylidene)-2-furohydrazide stands out due to its unique combination of a bromobenzylidene group and a furohydrazide moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H9BrN2O2 |
|---|---|
Peso molecular |
293.12 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-4-1-3-9(7-10)8-14-15-12(16)11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+ |
Clave InChI |
NIANEQCIOLRIRH-RIYZIHGNSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC=CO2 |
SMILES canónico |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate](/img/structure/B11966543.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11966571.png)

![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
![5-(2-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966599.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966610.png)




![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966636.png)
